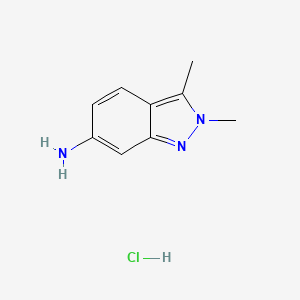

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.67 . This compound is an advanced intermediate of Pazopanib , which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is 1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H . This compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used as a precursor in the synthesis of Pazopanib hydrochloride . Pazopanib is an oral angiogenesis inhibitor that targets VEGFR and PDGFR .Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazol-6-amine hydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 366.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.3±3.0 kJ/mol, and it has a flash point of 175.7±22.3 °C . The compound has a molar refractivity of 47.5±0.5 cm3 .Applications De Recherche Scientifique

Synthesis of Pazopanib Hydrochloride

This compound is a commonly used precursor in the synthesis of Pazopanib Hydrochloride , an antineoplastic agent used in cancer treatment. It plays a crucial role in the formation of this medication, which is vital for therapeutic applications .

Organic Synthetic Intermediate

As an organic synthetic intermediate, it is utilized in various chemical reactions to produce different organic compounds. This application is essential for developing new chemical entities with potential therapeutic effects .

Pharmaceutical Intermediate

In the pharmaceutical industry, it serves as an intermediate impurity or by-product during the preparation of other drugs. It can be used as an impurity standard solution for experimental analysis, ensuring the quality and safety of pharmaceutical products .

Method Development for Quantitative Analysis

It is employed in method development strategies for quantitative analysis in pharmaceutical research. This includes establishing systematic methods for analyzing starting materials in commercial drug synthesis .

Safety and Hazards

When handling 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Orientations Futures

As an intermediate in the synthesis of Pazopanib, 2,3-Dimethyl-2H-indazol-6-amine hydrochloride plays a crucial role in the production of this angiogenesis inhibitor . Given the importance of angiogenesis inhibitors in the treatment of various types of cancer, it is likely that this compound will continue to be of interest in pharmaceutical research and development .

Propriétés

IUPAC Name |

2,3-dimethylindazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQJZDNKWQSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676913 |

Source

|

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazol-6-amine hydrochloride | |

CAS RN |

635702-60-2 |

Source

|

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)